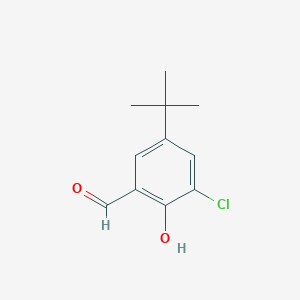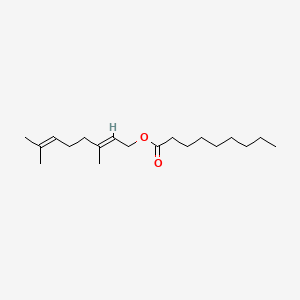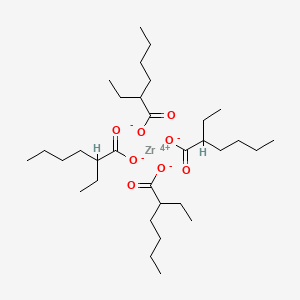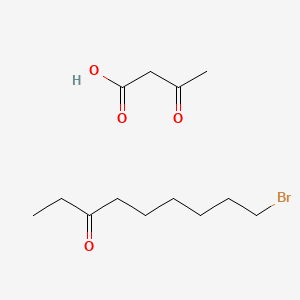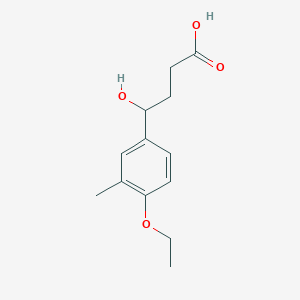
N-(3-hydroxyphenyl)maleimide
Übersicht
Beschreibung
N-(3-hydroxyphenyl)maleimide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a maleimide derivative that possesses a hydroxyphenyl group, which makes it unique from other maleimides.
Wissenschaftliche Forschungsanwendungen
1. Polymer Modification
N-(4-hydroxyphenyl) maleimide is significant in polymer modification. A study by Lu Yan-bing (2008) demonstrated its use in the controlled radical copolymerization process. This process, which involved styrene as a co-monomer, produced copolymers with narrow polydispersities and improved thermomechanical properties.
2. Synthesis and Characterization
The synthesis of N-(4-hydroxyphenyl) maleimide has been explored in various studies. Zhou Wen-jun (2011) focused on its synthesis using maleic anhydride and 4-aminophenol, finding optimum conditions for the reaction (Zhou, 2011). Another study by Zhang Dong-liang (2003) also synthesized it through a two-step method at lower temperatures, studying the impact of reaction parameters on yield (Zhang, 2003).
3. Applications in Toughening Agents
N-(4-Hydroxyphenyl) maleimide plays a role in enhancing the toughness of materials. A study by J. Hao, Luxia Jiang, and X. Cai (1996) showed that adding a bismaleimide bearing polysiloxane into a matrix could significantly increase impact strength (Hao, Jiang, & Cai, 1996).
4. High-Performance Resins
N-(4-hydroxyphenyl)maleimide is used in creating high-performance epoxy resins with enhanced thermal stability and chemical resistance. This was demonstrated in a study by S. K. Gowda and K. N. Mahendra (2006), who explored its interaction with diglycidylether of bisphenol-A (Gowda & Mahendra, 2006).
5. Antibody Drug Conjugates
In the pharmaceutical field, N-aryl maleimides, related to N-(3-hydroxyphenyl)maleimide, have been used to improve the stability of antibody-drug conjugates. R. Christie and colleagues (2015) found that N-aryl maleimides could form stable antibody conjugates under mild conditions and maintain high conjugation efficiency (Christie et al., 2015).
Wirkmechanismus
Target of Action
N-(3-hydroxyphenyl)maleimide primarily targets enzymes containing reactive cysteinyl residues . These enzymes are essential for the growth and survival of microorganisms . The compound also interacts with proteins, enzymes, and nucleic acids . This interaction occurs through the formation of covalent bonds with the amino acid residues of the target molecule .
Mode of Action
The mode of action of N-(3-hydroxyphenyl)maleimide involves a simple, rapid reaction between a thiol and a maleimide to generate a thiosuccinimide product . This reaction is one of the most popular methods for site-selective modification of cysteine residues in bioconjugation technology . The thioether bond formed between a sulfhydryl and a maleimide group is slowly reversible under certain conditions .
Biochemical Pathways
N-substituted maleimides, such as N-(3-hydroxyphenyl)maleimide, affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall . The membrane enzyme, β(1,3)glucan synthase, has been proposed as a putative primary target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Result of Action
The result of the action of N-(3-hydroxyphenyl)maleimide is the inhibition of the metabolic pathways of bacteria and fungi . This leads to the deactivation of enzymes and the interruption of the growth and survival of these microorganisms . The compound has been found to display relatively strong antifungal effect and structure-dependent antibacterial activity .
Action Environment
The action of N-(3-hydroxyphenyl)maleimide can be influenced by environmental factors. For instance, the introduction of polymerizable groups shifts the curing exotherm to low temperatures, and the curing behavior is dictated by the polymerizable substituent present in the aromatic ring . The thermal stability of the compound and its derivatives can also be affected by the network polymer structures .
Eigenschaften
IUPAC Name |
1-(3-hydroxyphenyl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c12-8-3-1-2-7(6-8)11-9(13)4-5-10(11)14/h1-6,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWODHBPFOGXUFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416054 | |
| Record name | N-(3-hydroxyphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)maleimide | |
CAS RN |
63381-38-4 | |
| Record name | N-(3-hydroxyphenyl)maleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30416054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

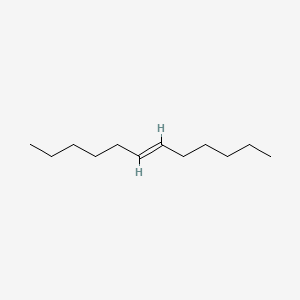
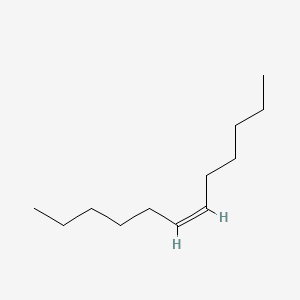
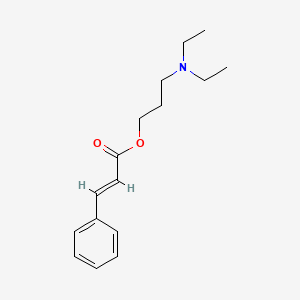

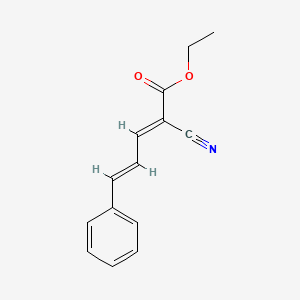
![1,2-Dioctadecanoyl-3-[cis-9-octadecenoyl]-rac-glycerol](/img/structure/B1609141.png)
